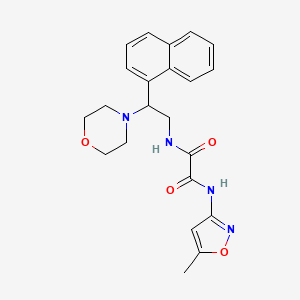

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Description

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-methylisoxazole moiety at the N1 position and a morpholino-naphthylethyl group at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to pharmaceuticals. Below, we compare its structural and functional attributes with analogous oxalamides documented in the literature.

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-15-13-20(25-30-15)24-22(28)21(27)23-14-19(26-9-11-29-12-10-26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13,19H,9-12,14H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBVPNDHJQRQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions, often starting from a suitable halogenated precursor.

Naphthalene Moiety Attachment: The naphthalene group is typically attached via Friedel-Crafts acylation or alkylation reactions.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting an oxalyl chloride derivative with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the isoxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential therapeutic effects.

Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique substituents distinguish it from other oxalamides:

- N2 Substituent: The 2-morpholino-2-(naphthalen-1-yl)ethyl group introduces a bulky, lipophilic naphthalene system and a morpholine ring, which may enhance solubility and metabolic stability.

Key structural analogs (Table 1):

Metabolic Pathways

- Hydrolysis: Amide bonds in No. 1768 remain intact during metabolism, favoring ester hydrolysis .

Research Findings and Implications

Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling optimization for flavor, antiviral, or anticancer applications.

Morpholino Advantage: Morpholine rings (as in the target compound) balance solubility and metabolic stability, contrasting with pyridinyl groups in flavoring agents, which may enhance receptor binding but increase metabolic lability.

Naphthalene Trade-offs : While naphthalene improves lipophilicity and target affinity, it may reduce oral bioavailability or increase toxicity risks.

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 364.4 g/mol

- CAS Number: 899999-11-2

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The presence of the methylisoxazole and morpholino groups enhances its ability to bind to various enzymes or receptors, modulating their activity. This interaction can lead to significant changes in cellular functions, which may be exploited for therapeutic purposes.

Antimicrobial Activity

Research has indicated that derivatives of oxalamides, including the compound , exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, certain derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 10 |

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| PC3 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several oxalamide derivatives, including this compound. Results indicated that this compound was effective against Gram-positive bacteria with an MIC value lower than many existing antibiotics .

- Anticancer Research : A comprehensive study assessed the anticancer properties of various oxalamides. The findings suggested that this compound significantly reduced cell viability in MCF7 and PC3 cell lines, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.